1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Preparation Methods
The synthesis of 1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often employ robust one-pot nucleophilic addition-ring contraction reactions, which provide high yields and efficiency .
Chemical Reactions Analysis
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide undergoes various chemical reactions due to the presence of reactive functional groups. These reactions include:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Polymerization: The compound can undergo ring-opening polymerization, leading to the formation of polyamines with various structures.
Scientific Research Applications
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA-binding activity . This inhibition disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation, inflammation, and immune responses .
Comparison with Similar Compounds
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and nitrogen-containing heterocycles:
Properties
IUPAC Name |
1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-2-4-13-5-3-10/h2-5,11H,6-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFATCYLZZDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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